Diacetato(2,2'-bipyridine)palladium(II)
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Overview
Description
Diacetato(2,2’-bipyridine)palladium(II) is a coordination compound that features a palladium(II) center coordinated to two acetate ligands and one 2,2’-bipyridine ligand. This compound is of significant interest due to its versatile applications in catalysis, materials science, and medicinal chemistry. The unique coordination environment around the palladium center imparts distinct chemical properties that make it suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato(2,2’-bipyridine)palladium(II) typically involves the reaction of palladium(II) acetate with 2,2’-bipyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme can be represented as follows:
Pd(OAc)2+bpy→Pd(OAc)2(bpy)
where Pd(OAc)₂ is palladium(II) acetate and bpy is 2,2’-bipyridine. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for Diacetato(2,2’-bipyridine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diacetato(2,2’-bipyridine)palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides, phosphines, or amines.
Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions.
Coordination Reactions: The 2,2’-bipyridine ligand can coordinate to other metal centers, forming multinuclear complexes.
Common Reagents and Conditions
Common reagents used in reactions with Diacetato(2,2’-bipyridine)palladium(II) include halides (e.g., NaCl, KBr), phosphines (e.g., triphenylphosphine), and amines (e.g., pyridine). Reaction conditions vary depending on the desired transformation but often involve heating and the use of organic solvents.
Major Products
The major products formed from reactions involving Diacetato(2,2’-bipyridine)palladium(II) depend on the specific reaction type. For example, substitution reactions with halides yield halopalladium complexes, while oxidative addition reactions can produce palladium(IV) intermediates.
Scientific Research Applications
Diacetato(2,2’-bipyridine)palladium(II) has a wide range of scientific research applications:
Materials Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Medicinal Chemistry: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound’s interactions with biomolecules, such as proteins and nucleic acids, are studied to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diacetato(2,2’-bipyridine)palladium(II) involves its ability to coordinate to various substrates and facilitate chemical transformations. In catalytic processes, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can bind to DNA, disrupting its structure and function, which can lead to cell death . The molecular targets and pathways involved include DNA binding and inhibition of DNA replication.
Comparison with Similar Compounds
Similar Compounds
Diacetato(1,10-phenanthroline)palladium(II): Similar coordination environment but with 1,10-phenanthroline instead of 2,2’-bipyridine.
Dichloro(2,2’-bipyridine)palladium(II): Contains chloride ligands instead of acetate.
Diacetato(2,2’-bipyridine)platinum(II): Platinum analog with similar coordination but different metal center.
Uniqueness
Diacetato(2,2’-bipyridine)palladium(II) is unique due to its specific combination of ligands, which imparts distinct reactivity and stability. The presence of both acetate and 2,2’-bipyridine ligands allows for versatile coordination chemistry and catalytic activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4Pd |
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Molecular Weight |
382.7 g/mol |
IUPAC Name |
acetic acid;palladium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C2H4O2.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |
InChI Key |
YQTVCXAOHRANEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.[Pd] |
Origin of Product |
United States |
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